3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid
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Overview
Description
3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid, featuring an amino group and a methylpiperidinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-4-(4-methylpiperidin-1-yl)benzoic acid with a reducing agent to convert the nitro group to an amino group. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely and optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
- 3-Amino-4-(trifluoromethyl)benzoic acid
- 3-Amino-4-isopropenyl-benzoic acid
Uniqueness
3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is unique due to the presence of the methylpiperidinyl group, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-amino-4-(4-methylpiperidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGWKGQECYCNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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